

N,N'-bis[3-(ethylamino)propyl]-1,7-heptanediamine antitumor comparison

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: 1,7-Heptanediamine

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Comparative Analysis of Antitumor Polyamine Analogues

The table below summarizes the key experimental findings for BEPH and other related bis(ethyl)polyamine analogues.

Compound Name	Abbreviation	Experimental Model	Key Antitumor Findings	Proposed Primary Mechanism	Reported Year
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| **N,N'-bis[3-(ethylamino)propyl]-1,7-heptanediamine** | BEPH | L1210 leukemia in mice (in vivo) | - 100% cure rate with optimized dosing. [1]

- Induced tumor-specific immunity; cured mice rejected L1210 but not P388 cells. [1] | T-cell-mediated immunity pivotal for curative effect. [1] | 1991 [1] | | **N1,N11-bis(ethyl)norspermine** | BENSPM | Human MALME-3 melanoma xenografts (in vivo) | - Caused initial tumor regression and sustained growth inhibition. [2]
- Most effective and best-tolerated homologue in the study. [2] | Induction of polyamine catabolic enzyme SSAT. [2] | 1992 [2] | | **N1,N12-bis(ethyl)spermine** | BESPM | Human MALME-3 melanoma xenografts (in vivo) | - Fully suppressed tumor growth during treatment. [2]

- Intermediate host toxicity. [2] | Induction of polyamine catabolic enzyme SSAT (less effective than BENSPM). [2] | 1992 [2] | | **Various bis(ethyl)spermine analogues** | - | Breast cancer cells (in vitro) & transgenic mouse model | - Inhibited proliferation of ER+ and ER- breast cancer cells. [3]
- Reduced spontaneous mammary tumor formation in mice. [3] | Down-regulation of ODC, induction of SSAT and SMO, leading to polyamine depletion and ROS production. [3] | 2018 [3] |

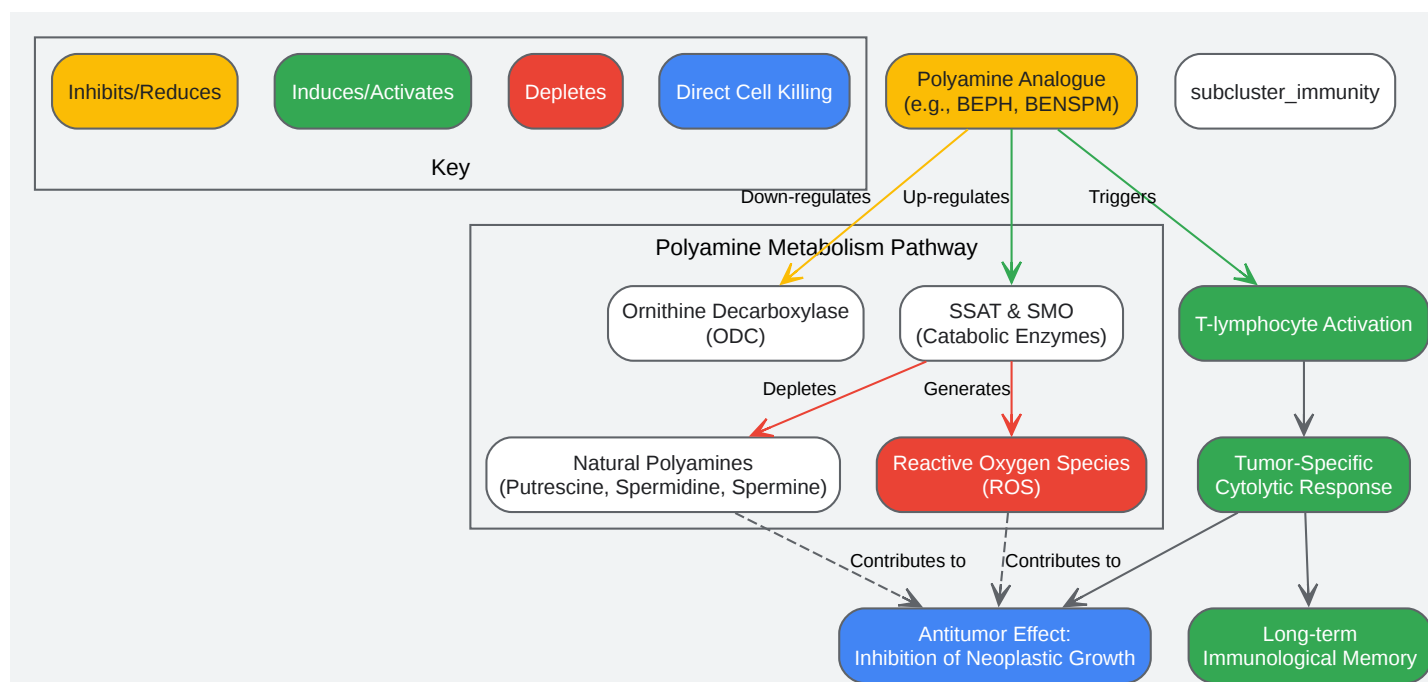
Detailed Experimental Protocols

For researchers looking to replicate or understand the depth of these studies, here are the methodologies used in the key experiments.

- BEPH (1991 Study)
 - **In Vivo Model:** Mice were inoculated with L1210 leukemia cells. BEPH was administered intraperitoneally either at 5 mg/kg on days 3, 4, and 5, or at 10 mg/kg on days 3 and 4 post-inoculation. [1]
 - **Immunity Assay:** Cured mice were challenged with a second injection of L1210 cells or a different tumor cell line (P388) to test for acquired immunity. [1]
 - **T-cell Depletion:** Splenocytes from cured mice were treated in vitro with anti-Thy-1.2 monoclonal antibodies and complement before being co-cultured with L1210 cells or injected into naive mice, to confirm the role of T-lymphocytes. [1]
 - **In Vivo Tumor Neutralization:** Splenocytes from immune mice were mixed with L1210 cells and the mixture was injected into naive mice to observe tumor development. [1]
- BENSPM/BESPM (1992 Study)
 - **In Vivo Model:** Mice with established MALME-3 human melanoma xenografts (100-200 mm³) were treated. [2]
 - **Dosing Regimen:** Analogues were administered intraperitoneally three times per day (every 8 hours) for 6 days at various dose levels. [2]
 - **Efficacy Metrics:** Tumor volume was tracked to measure full suppression during treatment and sustained inhibition after treatment ceased. Tumor delay was calculated as the time for tumors to reach 1000 mm³ relative to the control group. Host toxicity was monitored via weight loss. [2]

Mechanism of Action and Signaling Pathways

The antitumor mechanisms of polyamine analogues involve a multi-faceted disruption of polyamine metabolism. The following diagram synthesizes the key pathways described in the search results for analogues like those used against breast cancer [3] and the T-cell mediated immunity triggered by BEPH [1].



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The pathway illustrates the dual mechanisms: direct disruption of polyamine metabolism common to many analogues, and the distinct T-cell mediated immune response specifically documented for BEPH.

Key Insights for Research and Development

- **BEPH's Unique Profile:** While most polyamine analogues primarily act by disrupting polyamine metabolism, BEPH's curative effect in L1210 leukemia is notable for its **critical dependence on T-cell-mediated immunity** [1]. This suggests potential for combination therapies with other immunomodulators.
- **Importance of Structure-Activity:** The comparative study on melanoma xenografts clearly shows that small changes in the polyamine backbone significantly influence **antitumor efficacy, host**

toxicity, and tolerance [2]. BENSPM, with a shorter carbon chain, was more effective and less toxic than its homologs.

- **Therapeutic Targeting:** Beyond direct cytotoxicity, inducing polyamine catabolism (SSAT/SMO) remains a promising strategy. The resulting **depletion of natural polyamines and generation of reactive oxygen species** can trigger apoptosis and enhance the effect of other agents like 5-fluorouracil and paclitaxel [3].

Suggestions for Further Research

The available data for BEPH, while compelling, is from a single, older study. To comprehensively assess its current potential, you might:

- **Investigate Recent Literature:** Search for BEPH or its structure (CAS 132004-62-7) in specialized chemistry and patent databases for any recent developments or derivative compounds [4].
- **Explore Related Clinical Candidates:** Focus on the development paths of other polyamine analogues, such as **bis(ethyl)norspermine (BENSPM)**, which was once considered for clinical trials based on its favorable profile [2].
- **Examine Broader Therapeutic Applications:** Review recent research on polyamine metabolism modulation in various cancer types, as this remains an active field of investigation [3].

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To cite this document: Smolecule. [N,N'-bis[3-(ethylamino)propyl]-1,7-heptanediamine antitumor comparison]. Smolecule, [2026]. [Online PDF]. Available at:

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